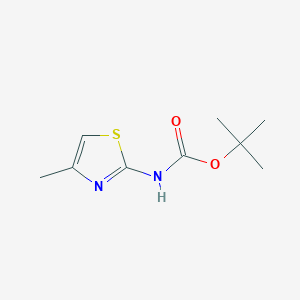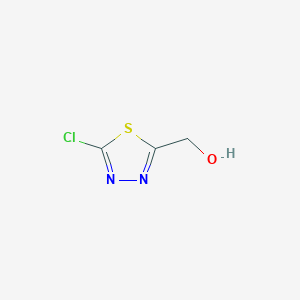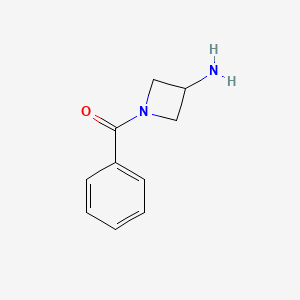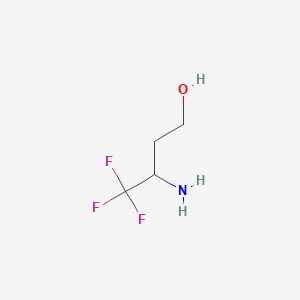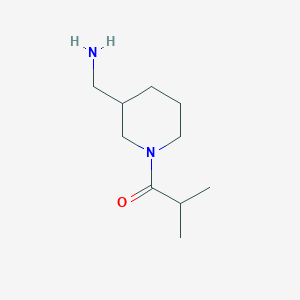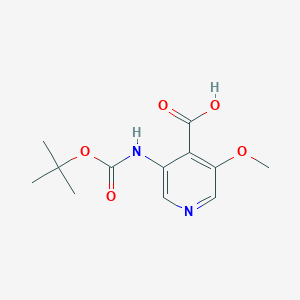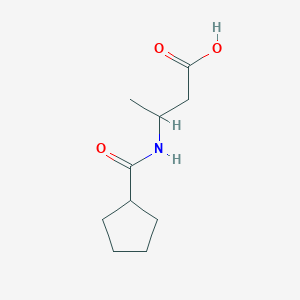
3-(Cyclopentylformamido)butanoic acid
説明
3-(Cyclopentylformamido)butanoic acid is a compound with the CAS Number: 1099132-22-5 . It has a molecular weight of 199.25 . The IUPAC name for this compound is 3-[(cyclopentylcarbonyl)amino]butanoic acid .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 19 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 2 secondary amides (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 199.25 . Unfortunately, specific physical and chemical properties like color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points are not available in the search results.科学的研究の応用
Synthesis and Chemical Reactions
Researchers have explored various synthetic routes and chemical reactivities of related compounds. For instance, the facile synthesis of tetrahydropyrimidoquinoline derivatives through reactions involving cyclohexanone and 2-benzylidenemalononitrile demonstrates the interest in developing new organic compounds with potential biological activities (Elkholy & Morsy, 2006). Another example is the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3, showcasing advancements in the efficiency of amide bond formation, a fundamental reaction in organic synthesis (Lanigan, Starkov, & Sheppard, 2013).
Catalysis and Material Science
The development of novel catalysts and materials for green chemistry applications is a significant area of research. Studies on the solvent properties of ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, reflect ongoing efforts to replace conventional organic solvents with more environmentally benign alternatives (Carda‐Broch, Berthod, & Armstrong, 2003). Additionally, research into the use of metal-organic frameworks (MOFs) for catalysis highlights the search for efficient and recyclable catalysts in both liquid-phase and vapor-phase reactions (Hasan, Jun, & Jhung, 2015).
Biotechnology and Bioengineering
In the realm of biotechnology, the fermentative production of butanol by Clostridia is an example of bioengineering efforts to produce biofuels and chemicals from renewable resources. This area of research focuses on optimizing microbial pathways for the production of industrially relevant compounds (Lee et al., 2008).
Biochemical and Pharmaceutical Applications
Compounds with functionalities similar to "3-(Cyclopentylformamido)butanoic acid" are also studied for their potential in medicine and biochemistry. The investigation of oleanolic acid and its synthetic derivatives for cancer prevention and therapy exemplifies the exploration of natural compounds and their synthetic analogs for therapeutic applications (Shanmugam et al., 2014).
Safety and Hazards
特性
IUPAC Name |
3-(cyclopentanecarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7(6-9(12)13)11-10(14)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKCQGQZFMIZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




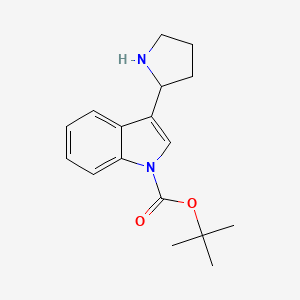
![[1,1'-Binaphthalen]-4-ylboronic acid](/img/structure/B1519375.png)
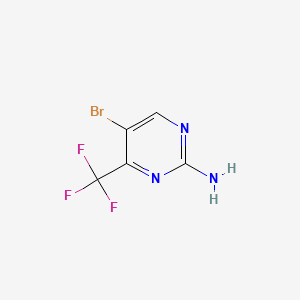
![5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1519378.png)

